molecular formula C25H24FN3O2 B2356141 N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-2-phenylethyl)-2-methoxyacetamide CAS No. 850925-85-8

N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-2-phenylethyl)-2-methoxyacetamide

Cat. No.: B2356141
CAS No.: 850925-85-8
M. Wt: 417.484
InChI Key: CCSOIMKAXPYKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-2-phenylethyl)-2-methoxyacetamide (hereafter referred to as Compound A) is a benzimidazole derivative with the molecular formula C25H24FN3O2, an average mass of 417.484 Da, and a ChemSpider ID of 3612268 . Its structure comprises:

  • A 1H-1,3-benzodiazole (benzimidazole) core.
  • A 2-fluorobenzyl substituent at the 1-position of the benzimidazole.
  • A 2-phenylethyl side chain at the 2-position of the benzimidazole.
  • A 2-methoxyacetamide group attached to the phenylethyl chain.

This compound lacks defined stereocenters, simplifying its stereochemical profile.

Properties

IUPAC Name

N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O2/c1-31-17-24(30)27-22(15-18-9-3-2-4-10-18)25-28-21-13-7-8-14-23(21)29(25)16-19-11-5-6-12-20(19)26/h2-14,22H,15-17H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSOIMKAXPYKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-2-phenylethyl)-2-methoxyacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization steps. Industrial production methods often utilize high-yield reactions and optimized conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-2-phenylethyl)-2-methoxyacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analog 1: 2-(1-Benzoyl-1H-Benzo[d]Imidazol-2-ylthio)-N-(2-Fluorophenyl) Acetamide

Key Features :

  • Benzimidazole core with a benzoyl group at the 1-position.
  • Thioether linkage (-S-) between the benzimidazole and acetamide group.
  • 2-Fluorophenyl substituent on the acetamide .

Comparison :

  • Functional Groups : Compound A lacks the thioether linkage and benzoyl group but shares the 2-fluorophenyl motif.
  • Spectral Data : The IR spectrum of Analog 1 shows a C=O stretch at 1695 cm⁻¹ (amide), similar to Compound A’s acetamide group. However, the thioether introduces a distinct C-S stretch at 739 cm⁻¹ .

Implications : The thioether in Analog 1 may confer redox activity or susceptibility to metabolic oxidation, whereas Compound A’s direct acetamide linkage enhances stability.

Structural Analog 2: N-(2-{1-[4-(3-Methylphenoxy)Butyl]-1H-1,3-Benzodiazol-2-yl}Ethyl)Acetamide

Key Features :

  • Benzimidazole core substituted with a 4-(3-methylphenoxy)butyl group at the 1-position.
  • Acetamide group attached via a 2-ethyl chain .

Comparison :

  • Substituents: The 3-methylphenoxybutyl group in Analog 2 increases hydrophobicity compared to Compound A’s 2-fluorobenzyl group.
  • Synthetic Routes: Both compounds likely utilize nucleophilic substitution for benzimidazole functionalization, but Analog 2’s phenoxybutyl group requires etherification steps absent in Compound A’s synthesis .

Implications: The phenoxybutyl group may enhance binding to hydrophobic pockets in biological targets, whereas Compound A’s fluorobenzyl group offers metabolic resistance.

Structural Analog 3: 2-[(5-Methoxy-1H-Benzimidazol-2-yl)Sulfanyl]-N-[3-(Trifluoromethyl)Phenyl]Acetamide

Key Features :

  • Benzimidazole core with a 5-methoxy substitution.
  • Thioether-linked acetamide bearing a 3-(trifluoromethyl)phenyl group .

Comparison :

  • Substituents : Analog 3’s trifluoromethylphenyl group introduces strong electron-withdrawing effects, contrasting with Compound A’s methoxyacetamide.
  • Spectral Data : The IR spectrum of Analog 3 would show C-F stretches (~1100–1200 cm⁻¹) and a C=O stretch (~1695 cm⁻¹), overlapping with Compound A’s functional groups.
  • Bioactivity : The trifluoromethyl group in Analog 3 may enhance binding to enzymes like kinases, whereas Compound A’s fluorophenyl group is more compact and less polar .

Implications : Analog 3’s trifluoromethyl group could improve target affinity but may increase synthetic complexity and cost.

Structural Analog 4: N-(1H-Benzo[d]Imidazol-2-yl)-2-Phenyl-N'-Tosylacetamidine

Key Features :

  • Benzimidazole core linked to a tosyl-protected acetamidine group.
  • Sulfonamide functionality .

Comparison :

  • Functional Groups : The sulfonamide in Analog 4 introduces hydrogen-bonding capabilities absent in Compound A.
  • Reactivity : Tosyl groups are often used as protecting groups, suggesting Analog 4 may serve as an intermediate, whereas Compound A is a terminal product.
  • Molecular Weight : Analog 4’s tosyl group increases mass significantly (~450–470 Da), reducing bioavailability compared to Compound A .

Implications : The sulfonamide in Analog 4 may improve solubility but could also introduce toxicity concerns.

Research Findings and Implications

  • Metabolic Stability : Compound A’s fluorine and methoxy groups may reduce oxidative metabolism compared to thioether-containing analogs .
  • Target Selectivity : The phenylethyl chain in Compound A could facilitate interactions with hydrophobic domains in receptors, while Analog 3’s trifluoromethyl group targets electron-deficient pockets .
  • Synthetic Accessibility : Compound A’s lack of stereocenters and stable acetamide linkage simplifies synthesis relative to tosyl-protected or thioether-linked analogs .

Biological Activity

N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-2-phenylethyl)-2-methoxyacetamide is a synthetic compound belonging to the class of benzodiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which incorporates a benzodiazole moiety and a fluorinated phenyl group, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C_{20}H_{22FN_3O, with a molecular weight of approximately 353.41 g/mol. The structural complexity of this compound suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC20H22FN3O
Molecular Weight353.41 g/mol
IUPAC NameThis compound
CAS Number850925-85-8

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. The mechanism often involves inhibition of viral replication by interfering with viral enzymes or receptors. Preliminary studies have shown promise in targeting viruses associated with respiratory infections and other viral diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. Its interaction with specific receptors involved in cell proliferation and survival is under investigation.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against several bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is a focal point of ongoing research.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Receptor Binding : The benzodiazole core can interact with various biological receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes critical for viral replication or cancer cell survival.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of this compound against influenza virus strains. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting potential for therapeutic use in influenza management .

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in markers associated with apoptosis . These findings highlight the compound's potential as an anticancer agent.

Study 3: Antimicrobial Effects

A comparative study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. It showed notable effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antibacterial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.